3-({[(1-naphthylacetyl)amino]carbonothioyl}amino)benzoic acid
Overview
Description
Amino acids are organic compounds that combine to form proteins. They contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids . Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring bearing a single carboxyl substituent .
Synthesis Analysis
Amino acids can be synthesized in the laboratory using various methods. One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3 . Another method is the Strecker synthesis, which assembles an alpha-amino acid from ammonia, cyanide, and an aldehyde .Molecular Structure Analysis
Every amino acid contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The structure of benzoic acid consists of a benzene ring bearing a single carboxyl substituent .Chemical Reactions Analysis
Amino acids undergo reactions characteristic of carboxylic acids and amines. For example, if acid is added to a solution containing the zwitterion form of an amino acid, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .Physical and Chemical Properties Analysis
Amino acids have high melting points (200-300°C) due to ionic property. Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and more .Safety and Hazards
Properties
IUPAC Name |
3-[(2-naphthalen-1-ylacetyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-18(12-14-7-3-6-13-5-1-2-10-17(13)14)22-20(26)21-16-9-4-8-15(11-16)19(24)25/h1-11H,12H2,(H,24,25)(H2,21,22,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLDWIUJKWIRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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